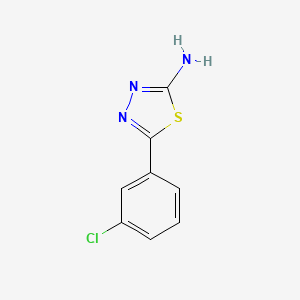

5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPYRGXPTAPRJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70057-67-9 | |

| Record name | 5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, conferring a unique combination of physicochemical properties that are advantageous for drug design. Molecules incorporating this five-membered heterocyclic system are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The title compound, 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[1] Its structure, featuring a substituted phenyl ring and a primary amine, offers versatile points for further chemical modification, making it a valuable building block for drug discovery professionals.

This guide provides an in-depth, scientifically grounded overview of the predominant synthesis route for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.

The Prevailing Synthetic Strategy: Acid-Catalyzed Cyclization of a Thiosemicarbazide Intermediate

The most common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of an appropriate acylthiosemicarbazide.[2] This approach involves a two-step, one-pot reaction starting from 3-chlorobenzoic acid and thiosemicarbazide. The key transformation is the formation of the thiadiazole ring through dehydration, a process facilitated by a strong dehydrating agent.

Reaction Scheme Overview

The overall synthetic pathway can be visualized as follows:

Caption: Overall reaction scheme for the synthesis of the target compound.

Mechanistic Insights: The Role of the Dehydrating Agent

The conversion of the acylthiosemicarbazide intermediate to the 1,3,4-thiadiazole ring is the critical step in this synthesis. This intramolecular cyclization is facilitated by a dehydrating agent, with phosphorus oxychloride (POCl₃) being a common and effective choice.

The proposed mechanism involves the following key steps:

-

Activation of the Carbonyl Group: Phosphorus oxychloride, a strong electrophile, activates the carbonyl oxygen of the acylthiosemicarbazide, making the carbonyl carbon more susceptible to nucleophilic attack.

-

Intramolecular Nucleophilic Attack: The sulfur atom of the thiourea moiety acts as a nucleophile, attacking the activated carbonyl carbon to form a five-membered ring intermediate.

-

Dehydration: A molecule of water is eliminated from the cyclic intermediate, facilitated by the POCl₃, leading to the formation of the aromatic 1,3,4-thiadiazole ring.

The choice of a powerful dehydrating agent like POCl₃ is crucial for driving the reaction to completion and achieving high yields.[3] Other reagents such as concentrated sulfuric acid or polyphosphoric acid can also be used, but POCl₃ often offers milder reaction conditions and easier work-up.[2]

Detailed Experimental Protocol

The following protocol is a synthesized procedure based on established methods for the synthesis of analogous 2-amino-5-aryl-1,3,4-thiadiazoles.[4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| 3-Chlorobenzoic Acid | 156.57 | 10 | 1.57 g |

| Thiosemicarbazide | 91.13 | 10 | 0.91 g |

| Phosphorus Oxychloride | 153.33 | - | ~5 mL |

| 50% Sodium Hydroxide (aq) | - | - | As needed |

| Water | 18.02 | - | As needed |

| Ethanol | 46.07 | - | For recrystallization |

Step-by-Step Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chlorobenzoic acid (10 mmol) and thiosemicarbazide (10 mmol).

-

Addition of Dehydrating Agent: Under constant stirring, carefully and slowly add phosphorus oxychloride (~5 mL). The addition should be done in a fume hood due to the corrosive and reactive nature of POCl₃.

-

Initial Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours. The mixture will likely become a thick slurry.

-

Cooling and Quenching: After 2 hours, cool the reaction mixture in an ice bath. Once cooled, slowly and cautiously add water (10 mL). This step is highly exothermic and should be performed with care.

-

Cyclization Completion: Following the addition of water, reflux the reaction mixture for an additional 4 hours to ensure complete cyclization.

-

Isolation of the Crude Product: Cool the solution in an ice bath. The acidic solution is then carefully basified to a pH of approximately 8 by the dropwise addition of a 50% aqueous sodium hydroxide solution. This will cause the product to precipitate out of the solution.

-

Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from ethanol to yield the final product, this compound, as a solid.

Trustworthiness and Self-Validation

The integrity of this protocol relies on careful monitoring and control of the reaction parameters.

-

Purity of Reagents: The use of pure starting materials is essential. Partially hydrolyzed phosphorus oxychloride can significantly hinder the reaction's progress.[4]

-

Temperature Control: Maintaining the specified temperatures during the initial heating and reflux steps is critical for optimal yield and to minimize the formation of side products.

-

pH Adjustment: Careful basification is necessary to ensure the complete precipitation of the amine product, which is soluble in acidic conditions. Overshooting the pH should be avoided.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Conclusion

The synthesis of this compound via the acid-catalyzed cyclization of 1-(3-chlorobenzoyl)thiosemicarbazide is a robust and well-established method. By understanding the underlying mechanism and carefully controlling the experimental conditions, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The use of phosphorus oxychloride as a dehydrating agent offers an efficient pathway to this important molecular scaffold.

References

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. [Link]

-

This compound. MySkinRecipes. [Link]

-

Why 4-chloro or 4-bromo benzoic acid not reacted completely in the reaction with thosemicarbazide and POCl3? ResearchGate. [Link]

-

A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Preamble: The Strategic Importance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, a five-membered heterocyclic system whose unique electronic and structural properties have rendered it a cornerstone in the design of novel therapeutic agents. Its mesoionic character, coupled with its ability to act as a hydrogen bond acceptor and a rigid linker, allows it to engage with a wide array of biological targets. This has led to the development of 1,3,4-thiadiazole derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2]

This guide focuses on a specific, yet highly significant, derivative: 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine . The introduction of a chlorophenyl moiety at the 5-position and an amine group at the 2-position creates a molecule with a distinct physicochemical profile. The position of the chlorine atom on the phenyl ring (ortho, meta, or para) is a critical determinant of the molecule's spatial arrangement, lipophilicity, and electronic distribution, which in turn profoundly influences its pharmacokinetic and pharmacodynamic behavior. This document provides a comprehensive analysis of the meta-substituted isomer, offering field-proven insights into its synthesis, characterization, and core properties, thereby equipping researchers with the foundational knowledge required for its application in drug discovery and development.

Section 1: Core Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of a compound is the bedrock of drug development. These parameters govern a molecule's solubility, permeability, and metabolic stability—key components of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. While extensive experimental data for the 3-chloro isomer is not widely published, we can consolidate known data for its isomers and robustly predicted values to build a comprehensive profile.

The strategic placement of the chlorine atom at the meta position subtly alters the molecule's dipole moment and steric profile compared to its ortho and para counterparts, which can lead to differential binding affinities at a target protein and varied metabolic pathways. The data presented below provides a comparative baseline for these isomers.

| Property | This compound | Comparative Data: 2-Chloro Isomer | Comparative Data: 4-Chloro Isomer | Rationale & Significance |

| Molecular Formula | C₈H₆ClN₃S[3] | C₈H₆ClN₃S[4] | C₈H₆ClN₃S[5] | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 211.67 g/mol [5] | 211.67 g/mol [4] | 211.67 g/mol [5] | Crucial for all stoichiometric calculations in synthesis and for preparing solutions of known molarity for biological assays. |

| Melting Point (°C) | Data not available | 192-195[6] | >260 (as a sulfonamide derivative)[7] | Indicates purity and the strength of intermolecular forces in the crystal lattice. Differences between isomers reflect variations in crystal packing. |

| pKa (Predicted) | Data not available | 2.28 ± 0.10[8] | Data not available | Predicts the ionization state at physiological pH (7.4), which critically affects solubility, permeability, and receptor interaction. The amino group is the primary site of protonation. |

| XlogP (Predicted) | 2.3[3] | 2.3[4] | 2.3[5] | A measure of lipophilicity. An XlogP in this range suggests a good balance between aqueous solubility and lipid membrane permeability, a key aspect of the "drug-likeness" of a molecule.[9] |

| Solubility | Poorly soluble in water[10] | Soluble in some organic solvents (e.g., Chloroform, Dichloromethane)[8] | Data not available | Affects formulation and bioavailability. Low aqueous solubility is a common challenge for aromatic heterocycles and can be addressed through formulation strategies or chemical modification.[11] |

Section 2: Synthesis and Mechanistic Rationale

The synthesis of 5-aryl-1,3,4-thiadiazol-2-amines is most reliably achieved through the acid-catalyzed cyclization of an aryl carboxylic acid with thiosemicarbazide. This method is robust, high-yielding, and proceeds through a well-understood mechanism. The choice of a strong dehydrating agent and acid catalyst, such as phosphorus oxychloride (POCl₃), is critical for driving the reaction to completion.

Rationale for Method Selection

The use of POCl₃ is a field-proven choice for this transformation. It serves a dual purpose:

-

Activating Agent: It converts the carboxylic acid into a highly reactive acyl phosphate intermediate, which is readily attacked by the nucleophilic sulfur of the thiosemicarbazide.

-

Dehydrating Agent: It efficiently removes the water molecules generated during the intramolecular cyclization and subsequent aromatization steps, preventing side reactions and pushing the equilibrium towards the desired thiadiazole product.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of isomeric analogs.[6]

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chlorobenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

-

Reaction Initiation: Under a gentle stream of nitrogen, carefully add phosphorus oxychloride (POCl₃, ~3-4 mL per gram of carboxylic acid) to the flask. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

-

Thermal Cyclization: Vigorously stir the resulting slurry and heat to 75-80°C. The reaction mixture will typically become a clearer solution as the reaction progresses. Maintain this temperature for 1-2 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Hydrolysis of Intermediate: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding the mixture to crushed ice or cold water. This step hydrolyzes the remaining POCl₃ and precipitates the crude product.

-

Neutralization and Precipitation: Heat the aqueous mixture to reflux for 3-4 hours to ensure complete hydrolysis and cyclization. Cool the mixture and adjust the pH to ~8 using a 50% aqueous NaOH solution. This deprotonates the amine and precipitates the neutral product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with distilled water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Section 3: Protocols for Experimental Property Determination

For drug development professionals, theoretical predictions must be validated by robust experimental data. The following section outlines self-validating protocols for determining two critical physicochemical parameters: aqueous solubility and lipophilicity (LogP).

Protocol 1: Aqueous Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: This method, often considered the "gold standard," measures the concentration of a compound in a saturated solution at equilibrium. This value is essential for predicting dissolution rates in vivo and for designing appropriate formulations and bioassays.

Methodology:

-

Preparation: Add an excess amount of the crystalline compound (~1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The use of a buffer is critical as it mimics physiological pH and controls for pH-dependent solubility effects.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours. This extended period ensures that the system reaches thermodynamic equilibrium between the solid and dissolved states.

-

Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. This step is crucial to ensure that only the dissolved compound is measured.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.

-

Validation: The presence of solid material at the end of the experiment validates that a saturated solution was achieved.

Protocol 2: Lipophilicity Determination (LogP by HPLC)

Causality: Lipophilicity is a key predictor of a drug's ability to cross cell membranes. The partition coefficient (LogP) between n-octanol and water is the industry standard for its measurement.[9] An HPLC-based method offers higher throughput than the traditional shake-flask method.[12]

Methodology:

-

System Calibration: Calibrate an HPLC system (with a C18 reverse-phase column) using a set of standard compounds with known LogP values.

-

Mobile Phase: Prepare a series of isocratic mobile phases with varying ratios of an organic modifier (e.g., methanol) and an aqueous buffer.

-

Retention Time Measurement: Inject a solution of the test compound and the standards onto the column for each mobile phase composition and measure the retention time (t_R). Calculate the capacity factor (k) for each run.

-

Extrapolation: For each compound, plot log(k) against the percentage of the organic modifier in the mobile phase. Extrapolate the linear regression to 100% aqueous phase (0% organic modifier) to determine the y-intercept, log(k_w).

-

LogP Calculation: A linear correlation exists between the log(k_w) values of the standards and their known LogP values. Create a calibration curve by plotting LogP vs. log(k_w) for the standards. Use the log(k_w) of the test compound to determine its LogP from this calibration curve.

Experimental Workflow Diagram

Caption: Workflow for determining key physicochemical properties.

Section 4: Biological Significance and Structure-Activity Relationships (SAR)

The 5-(Aryl)-1,3,4-thiadiazol-2-amine scaffold is a well-established pharmacophore with significant therapeutic potential, particularly in oncology.[13] Research on analogous compounds has demonstrated that this core structure can serve as a potent hinge-binding motif for various protein kinases, which are often dysregulated in cancer.

Mechanism of Action & SAR Insights

-

Kinase Inhibition: Many derivatives of this class act as ATP-competitive inhibitors. The 2-amino group and the nitrogen atoms of the thiadiazole ring can form critical hydrogen bonds with the amino acid residues in the hinge region of the kinase ATP-binding pocket, mimicking the interactions of the adenine portion of ATP.

-

Role of the Aryl Group: The 5-aryl substituent (in this case, 3-chlorophenyl) typically projects into a more hydrophobic region of the binding pocket. The nature and position of substituents on this ring are therefore critical for modulating potency and selectivity.

-

The meta-Chloro Substituent: The chlorine atom at the 3-position acts as a weakly electron-withdrawing group and increases the lipophilicity of the phenyl ring. Its position allows it to probe specific hydrophobic sub-pockets within the active site that may not be accessible to ortho or para isomers, potentially leading to a unique selectivity profile against different kinases.

Conceptual SAR Pathway

Caption: Conceptual diagram of SAR for the thiadiazole scaffold.

References

-

Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e... ResearchGate. Available from: [Link]

-

Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Oriental Journal of Chemistry. Available from: [Link]

-

Chen Z, et al. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. 2010;15(12):9046-9056. Available from: [Link]

-

Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. ResearchGate. Available from: [Link]

-

Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation. International Journal for Innovative Research in Technology. Available from: [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. Available from: [Link]

-

Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Available from: [Link]

-

This compound. PubChemLite. Available from: [Link]

-

5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. PubChem. Available from: [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. Available from: [Link]

-

The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed. Available from: [Link]

-

2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE. ChemBK. Available from: [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Growing Science. Available from: [Link]

-

Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience. Available from: [Link]

-

N-(4-Chlorophenyl)-5-(3-methoxybenzyl)-1,3,4-thiadiazol-2-amine. SpectraBase. Available from: [Link]

-

Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica. Available from: [Link]

-

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine. PubChem. Available from: [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC - NIH. Available from: [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. NIH. Available from: [Link]

-

LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Available from: [Link]

-

Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PMC - PubMed Central. Available from: [Link]

-

Synthesis and biological significances of 1,3,4-thiadiazolines and related heterocyclic compounds. Arabian Journal of Chemistry. Available from: [Link]

-

Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. MDPI. Available from: [Link]

-

Lipophilicity Parameters of Analyzed Compounds with the log P Values... ResearchGate. Available from: [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available from: [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available from: [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Available from: [Link]

-

Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. ResearchGate. Available from: [Link]

Sources

- 1. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological significances of 1,3,4-thiadiazolines and related heterocyclic compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. PubChemLite - this compound (C8H6ClN3S) [pubchemlite.lcsb.uni.lu]

- 4. 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | C8H6ClN3S | CID 554211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | C8H6ClN3S | CID 668392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE CAS#: 828-81-9 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. acdlabs.com [acdlabs.com]

- 10. ijirt.org [ijirt.org]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine (CAS: 70057-67-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a "privileged" structure, recognized for its diverse biological activities, and derivatives of this core have shown considerable promise in oncology research.[1] This document will delve into the physicochemical properties, synthesis, potential mechanisms of action, and applications of this compound in drug discovery, with a particular focus on its prospective role as an anticancer agent. Experimental protocols for its synthesis and in vitro evaluation are also detailed to provide a practical resource for researchers in the field.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring system is a cornerstone in the development of novel therapeutic agents. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and notably, anticancer properties.[2][3][4] The structural features of the thiadiazole ring, including its planarity and the presence of heteroatoms, allow for diverse interactions with biological targets. The inclusion of a chlorophenyl moiety, as seen in this compound, can further enhance its biological activity, a phenomenon observed in various classes of therapeutic compounds. This guide aims to consolidate the current understanding of this specific thiadiazole derivative and to provide a framework for its further investigation and application in drug development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 70057-67-9 | [5] |

| Molecular Formula | C₈H₆ClN₃S | [5] |

| Molecular Weight | 211.67 g/mol | [5] |

| Boiling Point | 398.6°C at 760 mmHg | [5] |

| Storage | 2-8°C, protected from light, stored under inert gas | [5] |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is a well-established process in organic chemistry. A common and effective method involves the cyclization of an aryl thiosemicarbazide, which is typically prepared from the corresponding acid hydrazide. A general method for the preparation of such compounds involves the reaction of an aromatic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride.[6]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: The following protocol is a general procedure adapted from the synthesis of analogous compounds.[6][7] Researchers should optimize the conditions for the specific synthesis of this compound.

Materials:

-

3-Chlorobenzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride

-

Sodium carbonate solution (e.g., 8%)

-

N,N-Dimethylformamide (DMF)

-

Water

Procedure:

-

In a dry reaction vessel, add thiosemicarbazide (1 molar equivalent), 3-chlorobenzoic acid (1-1.2 molar equivalents), and phosphorus oxychloride (1-1.2 molar equivalents).

-

Grind the mixture thoroughly at room temperature until the reaction is complete. The progress can be monitored by thin-layer chromatography.

-

Allow the reaction mixture to stand, resulting in the formation of the crude product.

-

To the crude product, slowly add a sodium carbonate solution with stirring until the pH of the mixture reaches 8-8.2.

-

Filter the resulting precipitate and wash it with water.

-

Dry the filter cake.

-

Recrystallize the dried product from a suitable solvent system, such as a mixture of DMF and water, to obtain pure this compound.[6]

Mechanism of Action and Applications in Drug Discovery

The 1,3,4-thiadiazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The anticancer potential of this class of compounds is of particular interest.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines.[2][8] The presence of a substituted phenyl ring at the 5-position and an amino group at the 2-position are common features of many biologically active thiadiazoles. The chlorophenyl group, in particular, has been shown to contribute to the cytotoxic activity of these compounds.[9] While specific data for the 3-chloro isomer is limited, derivatives of the closely related 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine have shown significant anticancer activity against cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma).[9][10]

Potential Signaling Pathways

The precise mechanism of action for many 1,3,4-thiadiazole derivatives is still under investigation; however, several potential signaling pathways have been implicated.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. This compound [myskinrecipes.com]

- 6. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | MDPI [mdpi.com]

- 10. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine synthesis

An In-Depth Technical Guide to the Synthesis of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] The 1,3,4-thiadiazole ring system is a core component in a wide array of pharmacologically active agents, demonstrating activities such as antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document moves beyond a simple recitation of steps to deliver an in-depth understanding of the synthetic strategy, the causal relationships behind experimental choices, and the critical parameters governing reaction success. We will detail a robust and widely adopted two-step pathway commencing from 3-chlorobenzoic acid and thiosemicarbazide, involving the formation of an acylthiosemicarbazide intermediate followed by acid-catalyzed cyclodehydration. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated protocol for the preparation of this key molecular building block.

Synthetic Strategy and Retrosynthetic Analysis

The most common and efficient pathway for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles involves the intramolecular cyclization of an N-acylthiosemicarbazide intermediate.[4] This intermediate is readily formed from the condensation of a carboxylic acid derivative with thiosemicarbazide. Our retrosynthetic analysis, therefore, disconnects the target molecule at the C-N and C-S bonds of the thiadiazole ring, leading back to two primary starting materials: a precursor for the 3-chlorophenyl moiety and thiosemicarbazide, which provides the core heterocyclic structure.

The forward synthesis is designed as a two-step process for optimal control and yield:

-

Activation and Acylation: 3-Chlorobenzoic acid is first converted to its more reactive acid chloride derivative, 3-chlorobenzoyl chloride, which then readily acylates thiosemicarbazide.

-

Cyclodehydration: The resulting 1-(3-chlorobenzoyl)thiosemicarbazide intermediate is then cyclized under strong acidic conditions to yield the final this compound.

-

Trustworthiness Note: The self-validating nature of this protocol lies in the distinct physical changes. The formation of the intermediate, the exothermic nature of the acid addition, and the precipitation of the final product upon neutralization provide clear checkpoints for the progression of the synthesis.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Data | Expected Result |

| Appearance | White to off-white solid |

| Melting Point | Varies based on purity, typically >200 °C |

| ¹H NMR (DMSO-d₆) | δ ~7.4-7.9 (m, 4H, Ar-H), ~7.6 (s, 2H, NH₂) |

| Mass Spec (m/z) | Expected [M]+ at ~211.0 g/mol |

Note: Exact spectral values may vary slightly depending on the solvent and instrument used.

References

-

Synthesis routes of 3-Chlorobenzoyl chloride. Benchchem.

-

The Synthesis and Applications of 3-Chlorobenzoyl Chloride in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.

-

Synthesis of 3-p-chlorobenzoyl-benzoic acid chloride. PrepChem.com.

-

Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. PubMed.

-

Silica sulfuric acid catalyzed an efficient and green protocol for the synthesis of 2-amino-5-aryl-1, 3, 4-thiadiazole. Journal of Research in Chemistry.

-

A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. ResearchGate.

-

Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. ACS Publications.

-

Synthesis of 2-Amino-5-(Substituted Phenyl)-1, 3, 4-Thiadizole And Evaluation of Biological Activity. Semantic Scholar.

-

Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. PubMed.

-

CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica.

-

Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. ResearchGate.

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed.

-

preventing byproduct formation in thiosemicarbazide cyclization. BenchChem.

-

Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.

-

Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. ResearchGate.

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. NIH National Center for Biotechnology Information.

-

Process for the preparation of chloro-benzoyl chlorides. Google Patents.

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. NIH National Center for Biotechnology Information.

-

Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4- dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. ResearchGate.

-

Method for producing chlorobenzoyl chloride. Google Patents.

-

Reaction scope of cyclization of the thiosemicarbazide. ResearchGate.

-

Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica.

-

substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview). Neliti.

-

Synthesis, Characterize and Antibacterial Evaluate of Some Novel Compounds Containing 1,3,4-thiadiazole. Journal of Education for Pure Science-University of Thi-Qar.

-

Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience.

-

Synthesis of 3-chlorobenzoic acid. PrepChem.com.

-

Starting materials for synthesis using 3-chlorobenzoic acid. ResearchGate.

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research.

-

Thiosemicarbazides: Synthesis and reactions. ResearchGate.

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI.

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI.

Sources

- 1. Synthesis of 2-Amino-5-(Substituted Phenyl)-1, 3, 4-Thiadizole And Evaluation of Biological Activity | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on a specific derivative, 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine, a compound of significant interest for its potential therapeutic applications. While direct research on this precise molecule is emerging, a wealth of data on structurally similar analogs, particularly those with a chlorophenyl substituent, strongly suggests a primary role as an anticancer agent. This guide will synthesize the available evidence, propose likely therapeutic targets and mechanisms of action, and provide detailed experimental protocols for researchers to explore and validate these hypotheses. Our approach is grounded in the analysis of related compounds, offering a robust framework for initiating research and development efforts targeting this compound.

Introduction: The Prominence of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its mesoionic character allows for favorable interactions with biological targets and the ability to cross cellular membranes, making it a privileged scaffold in drug discovery.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2] The presence of a chlorophenyl group, as in this compound, is a common feature in many bioactive molecules, often enhancing their pharmacological effects.

Primary Therapeutic Target Area: Oncology

Based on extensive research into its analogs, the most promising therapeutic application for this compound is in the field of oncology. Numerous studies on 5-aryl-1,3,4-thiadiazole derivatives, including those with a 4-chlorophenyl substituent, have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[3][4] It is therefore highly probable that the 3-chloro isomer possesses similar anticancer properties. The primary mechanisms through which these compounds are believed to exert their effects are the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis: A Key Anticancer Mechanism

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. For derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole, the induction of apoptosis is a well-documented mechanism of action.[3] This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.

The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of the caspase cascade. Studies on related thiadiazole derivatives have shown a significant increase in the Bax/Bcl-2 ratio in treated cancer cells.[3]

Experimental Protocol: Western Blot Analysis of Bax/Bcl-2 Ratio

This protocol outlines the steps to quantify the protein expression levels of Bax and Bcl-2 in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

This compound

-

Cell culture medium and supplements

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-Bax, anti-Bcl-2, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle-treated control group.

-

Protein Extraction: Lyse the cells with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the β-actin loading control. Calculate the Bax/Bcl-2 ratio.

Logical Workflow for Bax/Bcl-2 Ratio Analysis

Caption: Workflow for determining the Bax/Bcl-2 ratio.

Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. The intrinsic pathway typically involves the activation of initiator caspase-9, which then activates effector caspases like caspase-3. Colorimetric or fluorometric assays can be used to measure the activity of these caspases in cell lysates.

Experimental Protocol: Caspase-3/9 Colorimetric Assay

This protocol provides a method to measure the activity of caspase-3 and caspase-9 in cells treated with the test compound.

Materials:

-

Treated and control cell lysates

-

Caspase-3 substrate (DEVD-pNA)

-

Caspase-9 substrate (LEHD-pNA)

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Cell Lysates: Treat cells as described in the Western blot protocol and prepare lysates. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells.

-

Substrate Addition: Add the caspase-3 or caspase-9 substrate to the respective wells.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in caspase activity.

Cell Cycle Arrest

In addition to inducing apoptosis, many anticancer agents can inhibit cell proliferation by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M). Flow cytometry analysis of DNA content is the standard method to determine the cell cycle distribution of a cell population. Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been shown to induce cell cycle arrest at the S and G2/M phases in different cancer cell lines.[3]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest treated and control cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Flow Cytometry Cell Cycle Analysis Workflow

Caption: Workflow for cell cycle analysis by flow cytometry.

Potential for Enzyme Inhibition

The 1,3,4-thiadiazole nucleus is a common feature in many enzyme inhibitors. While specific enzyme targets for this compound have not been definitively identified, based on the activities of related compounds, several enzyme families represent plausible targets.

-

Kinases: A review of cytotoxic 1,3,4-thiadiazole derivatives indicates that some analogs can inhibit protein kinases, such as Abl kinase.[1]

-

Carbonic Anhydrases: Some sulfonamide derivatives of 1,3,4-thiadiazoles are known to be potent carbonic anhydrase inhibitors.

-

Other Enzymes: Various other enzymes have been identified as targets for thiadiazole derivatives, including topoisomerase II and focal adhesion kinase (FAK).

Further investigation through enzymatic assays and molecular docking studies would be necessary to identify specific enzyme targets for this compound.

Synthesis of this compound

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is typically achieved through the cyclization of thiosemicarbazides. A general synthetic route starting from 3-chlorobenzoic acid is outlined below.

Synthetic Pathway

Sources

- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Senior Application Scientist's Guide to the In Silico Prediction of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine Activity

Executive Summary

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive, in-depth technical workflow for predicting the biological activity of a specific derivative, 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine, using a suite of powerful in silico techniques. We move beyond a simple recitation of methods to deliver a strategic framework grounded in scientific rationale, designed for researchers, computational chemists, and drug development professionals. This document details a multi-faceted approach encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations. Each protocol is presented as a self-validating system, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility. The ultimate goal is to build a robust, predictive model of the compound's behavior at the molecular level, thereby accelerating the drug discovery pipeline and enabling a more rational design of subsequent in vitro and in vivo experiments.[3][4][5]

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[1] Its derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][6] The mesoionic character of the ring allows it to effectively cross biological membranes, and its unique electronic properties, including the presence of the N=C-S moiety, facilitate diverse interactions with protein targets.[1][7]

The specific compound of interest, this compound, combines this potent scaffold with a chlorophenyl group, a substitution known to influence pharmacokinetic and pharmacodynamic properties. Predicting its precise biological activity requires a systematic and computationally intensive approach. Computer-Aided Drug Design (CADD) provides a virtual shortcut in the drug discovery pipeline, allowing for the rapid screening of vast chemical spaces, optimization of lead compounds, and elucidation of interaction mechanisms at an atomic level, thereby reducing the time and cost associated with traditional methods.[4][5][8]

A Multi-Faceted Strategy for Predictive Analysis

To construct a reliable predictive model, we employ an integrated computational workflow. This strategy ensures that the predictions are not based on a single method but are cross-validated through multiple, complementary techniques.

Target Identification: A Rationale-Driven Approach

The biological activity of a compound is defined by the protein targets with which it interacts. Literature analysis of the 1,3,4-thiadiazole scaffold reveals several recurring target classes. For this guide, we will focus on two well-validated targets implicated in major diseases: Epidermal Growth Factor Receptor (EGFR) for anticancer activity and Dihydrofolate Reductase (DHFR) as a potential antimicrobial target.

-

Epidermal Growth Factor Receptor (EGFR): Over-expression of EGFR is a hallmark of various cancers.[9] Numerous studies have successfully designed thiadiazole derivatives as EGFR inhibitors, making it a high-probability target.[9][10]

-

Dihydrofolate Reductase (DHFR): This enzyme is crucial for nucleotide synthesis in both prokaryotes and eukaryotes. Its inhibition can produce antimicrobial and anticancer effects. The 1,3,4-thiadiazole scaffold has been explored for DHFR inhibition, presenting a viable hypothesis for our compound's activity.[1]

Experimental Protocols: A Step-by-Step Technical Guide

This section provides detailed methodologies for each stage of the computational workflow. The choice of software and parameters is explained to provide insight into the experimental design.

Protocol 1: Ligand and Target Preparation

Causality: The accuracy of any in silico prediction is critically dependent on the quality of the initial structures. This protocol ensures that both the ligand and protein are in a chemically correct and energetically favorable state.

-

Ligand Preparation:

-

Step 1.1 (2D Structure Generation): Draw the 2D structure of this compound using software like ChemDraw.

-

Step 1.2 (3D Conversion & Energy Minimization): Convert the 2D structure to a 3D SDF or MOL2 file. Perform energy minimization using a force field like MMFF94 to obtain a low-energy conformation. This step is crucial for ensuring the ligand has a realistic geometry.

-

-

Target Preparation:

-

Step 2.1 (Structure Retrieval): Download the 3D crystal structures of the selected targets from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 2J6M (human EGFR) and PDB ID: 1DLS (E. coli DHFR).

-

Step 2.2 (Protein Cleaning): Remove all non-essential molecules from the PDB file, including water, co-solvents, and existing co-crystallized ligands. The removal of water is critical as crystallographic water molecules may not be relevant to the native binding site and can interfere with docking calculations.

-

Step 2.3 (Protonation and Repair): Add polar hydrogen atoms and assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This ensures that the hydrogen bonding potential of the protein is accurately represented.

-

Step 2.4 (Energy Minimization): Perform a constrained energy minimization on the protein structure to relieve any steric clashes introduced during the preparation phase, while keeping the backbone atoms fixed to preserve the experimentally determined conformation.

-

Protocol 2: Molecular Docking

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction (binding affinity). This allows for the rapid screening of compounds and provides a static snapshot of the binding mode.[4][11]

-

Grid Generation:

-

Step 1.1: Define the binding site (active site) on the target protein. This is typically done by identifying the coordinates of the original co-crystallized ligand or by using site-finder algorithms.

-

Step 1.2: Generate a grid box that encompasses the entire binding pocket. The grid pre-calculates the potential energy of different atom types at each point, which dramatically speeds up the subsequent docking calculations.

-

-

Ligand Docking:

-

Step 2.1: Use a docking program like AutoDock Vina or Glide to dock the prepared ligand into the defined grid box.

-

Step 2.2: Configure the docking parameters. Set the exhaustiveness parameter (e.g., to 16) to control the thoroughness of the conformational search. A higher value increases the probability of finding the true binding mode but requires more computational time.

-

Step 2.3: Execute the docking run. The algorithm will explore various conformations and orientations of the ligand within the active site, scoring each one.

-

-

Analysis of Results:

-

Step 3.1: Analyze the output poses. The top-ranked pose is the one with the most favorable binding energy (lowest value).

-

Step 3.2: Visualize the protein-ligand complex in software like PyMOL or VMD. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The nature and number of these interactions provide a qualitative validation of the docking score.

-

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| EGFR | 2J6M | -8.9 | Met793, Leu718, Cys797 |

| E. coli DHFR | 1DLS | -7.5 | Ile50, Phe31, Asp27 |

| Note: Data in this table is hypothetical and for illustrative purposes. |

Protocol 3: Quantitative Structure-Activity Relationship (QSAR)

Causality: QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[12][13] If a sufficient dataset of related thiadiazole derivatives with known activity exists, a QSAR model can predict the activity of our target compound based on its calculated molecular properties (descriptors).[9][14]

-

Dataset Curation:

-

Step 1.1: Compile a dataset of 1,3,4-thiadiazole derivatives with experimentally determined biological activity (e.g., IC50 values) against the target of interest (e.g., EGFR).[12]

-

-

Descriptor Calculation:

-

Step 2.1: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or Mordred.

-

-

Model Building and Validation:

-

Step 3.1: Split the dataset into a training set (to build the model) and a test set (to validate it).

-

Step 3.2: Use a statistical method, such as Multiple Linear Regression (MLR), to build an equation linking the descriptors to the activity.

-

Step 3.3: Validate the model's predictive power using statistical metrics. The model must meet stringent criteria, such as those defined by the Organisation for Economic Co-operation and Development (OECD), to be considered robust.[12][13]

-

-

Prediction:

-

Step 4.1: Calculate the same set of molecular descriptors for this compound.

-

Step 4.2: Input these descriptor values into the validated QSAR equation to predict its biological activity.

-

| QSAR Model Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | > 0.8 | Model explains >80% of the variance in the training set. |

| Q² (Cross-validation R²) | > 0.6 | Model has good internal predictive power. |

| r²_pred (External Validation R²) | > 0.6 | Model has good predictive power for an external test set. |

| Note: Data in this table represents common acceptance criteria for a robust QSAR model. |

Protocol 4: Molecular Dynamics (MD) Simulation

Causality: While docking provides a static picture, MD simulations model the dynamic behavior of the protein-ligand complex in a simulated physiological environment over time.[11][15] This method is essential for validating the stability of the docked pose and understanding the flexibility of the complex.[16][17]

-

System Setup:

-

Step 1.1: Take the best-ranked pose from the molecular docking as the starting structure.

-

Step 1.2: Parametrize the ligand using a force field like the General Amber Force Field (GAFF). This step assigns the necessary parameters (e.g., bond lengths, angles, partial charges) to accurately model the ligand's physics.[16]

-

Step 1.3: Solvate the complex in a periodic box of water molecules (e.g., TIP3P model) and add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.[16]

-

-

Simulation Execution:

-

Step 2.1 (Minimization): Perform energy minimization of the entire system to remove steric clashes.

-

Step 2.2 (Equilibration): Gradually heat the system to a physiological temperature (300 K) and equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex before the production run.

-

Step 2.3 (Production MD): Run the simulation for a significant period (e.g., 100 nanoseconds) without restraints. During this phase, the system's trajectory (atomic positions, velocities, and energies over time) is saved at regular intervals.

-

-

Trajectory Analysis:

-

Step 3.1 (RMSD): Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time. A stable RMSD plot for the ligand indicates that it remains bound in its initial pose and the complex is stable.

-

Step 3.2 (RMSF): Calculate the Root Mean Square Fluctuation (RMSF) for each protein residue. This identifies flexible regions of the protein and can highlight which residues are most affected by ligand binding.

-

Step 3.3 (Interaction Analysis): Analyze the persistence of key hydrogen bonds and other interactions identified during docking throughout the simulation.

-

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted in silico workflow to predict the biological activity of this compound. By integrating molecular docking, QSAR modeling, and molecular dynamics simulations, we can generate a high-confidence hypothesis regarding its potential targets and mechanism of action. The results from this computational cascade—a favorable docking score, a stable binding pose confirmed by MD, and a predicted activity consistent with a validated QSAR model—provide a strong rationale for advancing the compound to the next stage of the drug discovery process: in vitro biological validation. These computational insights not only prioritize experimental resources but also guide the design of next-generation analogs with improved potency and selectivity.

References

-

Di Meo, F., Fabregat, G., & Ghattas, W. (2022). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]

-

El-Malah, A. A., et al. (2022). QSAR and Drug-likeness Studies of Thiadiazole Derivatives Against Lung Cancer. YMER. [Link]

-

Gouda, M. A., et al. (2020). Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents. PubMed Central. [Link]

-

Akhtar, M. J., et al. (2010). Homology modeling and QSAR analysis of 1,3,4-thiadiazole and 1,3,4-triazole derivatives as carbonic anhydrase inhibitors. PubMed. [Link]

-

Guest, E. E. (2018). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]

-

Simlab. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]

-

Schlitter, J., et al. (2003). MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. PubMed Central. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. MDPI. [Link]

-

Rauf, A., et al. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. R Discovery. [Link]

-

Zhang, Y., et al. (2023). Synthesis, antiproliferative and 4D-QSAR studies of thiadiazole derivatives bearing acrylamide moiety as EGFR inhibitors. PubMed. [Link]

-

Panda, J., et al. (2021). Molecular docking studies of 1,3,4 -thiadiazoles as myeloperoxidase inhibitors. Journal of Pharmaceutical and Biological Sciences. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Semantic Scholar. [Link]

-

El-Malah, A. A., et al. (2022). QSAR and Drug-likeness Studies of Thiadiazole Derivatives Against Lung Cancer. Sciforum. [Link]

-

Siwek, A., et al. (2015). In Silico Physicochemical Properties of Proposed 1,3,4-Thiadiazoles and s-Triazoles Important for Membrane Permeability and Oral Bioavailability. ResearchGate. [Link]

-

Unnamed Author. (2025). What are computational methods in drug discovery?. Source not specified. [Link]

-

Akhtar, M. J., et al. (2010). Homology modeling and QSAR analysis of 1,3,4-thiadiazole and 1,3,4-triazole derivatives as carbonic anhydrase inhibitors. BBDNIIT-Pharmacy. [Link]

-

Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

-

Unnamed Author. (2024). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). MDPI. [Link]

-

Tiwari, P., & Singh, A. (2024). Integrative computational approaches for discovery and evaluation of lead compound for drug design. Frontiers. [Link]

-

Unnamed Author. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Sliwoski, G., et al. (2016). Computational methods in drug discovery. Beilstein Journals. [Link]

-

Song, C. M., Lim, S. J., & Tong, J. C. (2009). Computational Methods in Drug Discovery. PubMed Central. [Link]

-

Unnamed Author. (2023). 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. PubMed Central. [Link]

-

El-Masry, A. H., et al. (2017). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PubMed Central. [Link]

-

Ulufer, G., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]

-

Seremet, O., et al. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PubMed Central. [Link]

-

Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI. [Link]

-

Unnamed Author. (2019). Synthesis of 5-(2-chlorophenyl-1,3,4-thiadiazol-2-yl) carboxamide derivatives (6b–8b). ResearchGate. [Link]

-

Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PubMed Central. [Link]

-

Vitale, P., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PubMed Central. [Link]

-

Unnamed Author. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Life Acad Sci. [Link]

-

Vitale, P., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]

Sources

- 1. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold | MDPI [mdpi.com]

- 3. What are computational methods in drug discovery? [synapse.patsnap.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]

- 9. Synthesis, antiproliferative and 4D-QSAR studies of thiadiazole derivatives bearing acrylamide moiety as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety | Semantic Scholar [semanticscholar.org]

- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 12. ymerdigital.com [ymerdigital.com]

- 13. sciforum.net [sciforum.net]

- 14. Homology modeling and QSAR analysis of 1,3,4-thiadiazole and 1,3,4-triazole derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]

Spectral characterization of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine

An In-depth Technical Guide to the Spectral Characterization of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Foreword: The Structural Elucidation Imperative

In the landscape of modern drug discovery and materials science, the precise and unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. For heterocyclic compounds such as this compound, a molecule of significant interest due to the broad biological activities associated with the 1,3,4-thiadiazole scaffold, this structural verification is non-negotiable.[1][2] This guide provides a comprehensive, methodology-driven approach to the spectral characterization of this specific molecule. It is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causality behind the analytical choices, ensuring a self-validating and robust characterization workflow.

Foundational Analysis: Mass Spectrometry

The initial step in characterizing a newly synthesized compound is to confirm its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray ionization is the preferred method for this class of compounds due to its soft ionization nature, which typically preserves the molecular ion.

Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. The solution should be sonicated for 2 minutes to ensure complete dissolution.

-

Instrument Setup:

-

Ionization Mode: Positive Electrospray Ionization (ESI+). The amine group is readily protonated.

-

Carrier Solvent: A mixture of acetonitrile and water (1:1) with 0.1% formic acid is a common choice to facilitate protonation.[3]

-

Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.

-

Mass Analyzer: Time-of-Flight (TOF) for high-resolution measurement.

-

-

Data Acquisition: Acquire data in the m/z range of 50-500 Da. This range is sufficient to observe the molecular ion and potential fragments.

Causality and Self-Validation: Using ESI in positive mode is logical due to the basicity of the exocyclic amine, which readily accepts a proton to form the [M+H]⁺ ion. Formic acid is added to the carrier solvent to lower the pH, further promoting this protonation and enhancing the signal. A TOF analyzer is crucial as it provides high mass accuracy (typically <5 ppm), allowing for the confident determination of the elemental formula. The experimentally determined mass should be compared to the theoretical mass calculated from the molecular formula (C₈H₆ClN₃S).

Caption: Workflow for ESI-TOF Mass Spectrometry analysis.

Expected Data and Interpretation

The primary ion observed will be the protonated molecule, [M+H]⁺.

| Parameter | Expected Value |

| Molecular Formula | C₈H₆ClN₃S |

| Molecular Weight | 211.67 g/mol [4] |

| Theoretical Exact Mass [M] | 210.99709 Da |

| Expected [M+H]⁺ (monoisotopic) | 211.99487 Da |

A key feature to observe is the isotopic pattern for chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the spectrum should exhibit two major peaks for the molecular ion: the [M+H]⁺ peak at m/z 211.99 and an [M+2+H]⁺ peak at approximately m/z 213.99 with roughly one-third the intensity. This isotopic signature provides definitive evidence for the presence of a single chlorine atom in the molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. For this compound, it will confirm the presence of the amine group, the aromatic rings, and the thiadiazole core.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet Method

For a solid powder, the ATR method is often preferred due to its simplicity and lack of sample preparation. However, the traditional KBr pellet method also yields high-quality spectra.[5][6]

Protocol (ATR):

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample, typically over a range of 4000-400 cm⁻¹.

Protocol (KBr Pellet):

-

Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[5][7]

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[5][6]

-

Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be run for correction.[8]

Causality and Self-Validation: ATR is a surface technique, so good contact is critical for a strong signal. The KBr pellet method ensures the sample is finely dispersed in an IR-transparent matrix, minimizing light scattering and producing sharp, well-defined absorption bands.[7] The choice between methods often depends on sample amount and desired throughput; ATR is faster and requires less sample.

Caption: General workflow for ¹H and ¹³C NMR analysis.

Expected Data and Interpretation